molecular formula C15H14ClNO3 B2559848 (2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide CAS No. 1396890-69-9

(2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide

Cat. No.: B2559848
CAS No.: 1396890-69-9
M. Wt: 291.73
InChI Key: CLWYFDFAPBWAFE-AATRIKPKSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide is an organic compound with a complex structure that includes a chlorophenyl group, a furan ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the chlorophenyl group: This can be achieved through the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.

    Introduction of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the chlorophenyl and furan groups: This step often involves a coupling reaction using a base such as sodium hydride or potassium carbonate.

    Addition of the hydroxyethyl group: This can be done through a nucleophilic substitution reaction where the hydroxyethyl group is introduced using reagents like ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar due to the presence of a chlorophenyl group.

Uniqueness

(2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide is unique due to its combination of a chlorophenyl group, a furan ring, and a hydroxyethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-13-4-2-1-3-11(13)5-6-15(19)17-9-14(18)12-7-8-20-10-12/h1-8,10,14,18H,9H2,(H,17,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWYFDFAPBWAFE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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